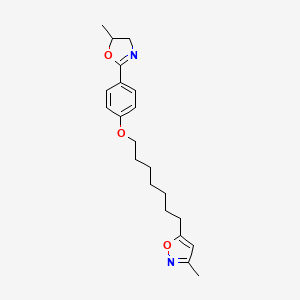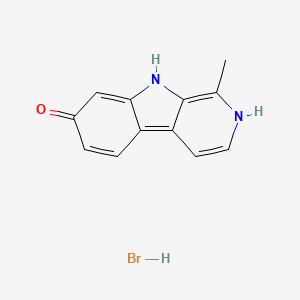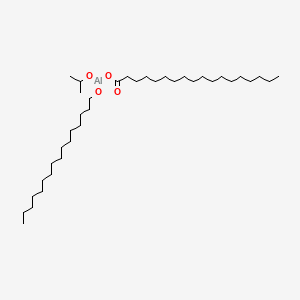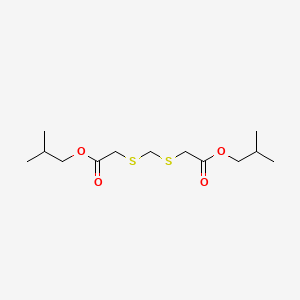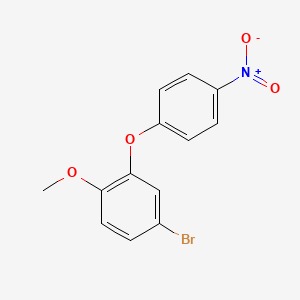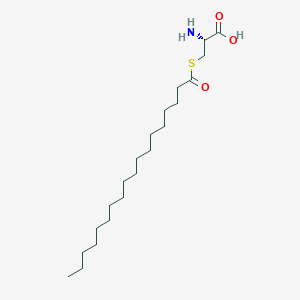
S-Stearoyl cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Stearoyl cysteine: is a compound formed by the attachment of a stearoyl group (a long-chain fatty acid) to the sulfur atom of cysteine, an amino acid. This compound is part of a broader class of S-fatty acylated cysteines, which play significant roles in various biological processes, including protein modification and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Stearoyl cysteine typically involves the reaction of stearic acid with cysteine. This process can be carried out through a thioesterification reaction, where the carboxyl group of stearic acid reacts with the thiol group of cysteine under specific conditions. Common reagents used in this reaction include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or chemical synthesis using automated reactors. These methods ensure higher yields and purity, making the compound suitable for various applications in pharmaceuticals and biotechnology .
Chemical Reactions Analysis
Types of Reactions: S-Stearoyl cysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfenic acids.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The stearoyl group can be substituted with other fatty acids or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various fatty acids or acylating agents in the presence of catalysts.
Major Products:
Oxidation: Disulfides, sulfenic acids.
Reduction: Free thiols.
Substitution: Modified cysteine derivatives with different fatty acid chains.
Scientific Research Applications
Chemistry: S-Stearoyl cysteine is used in the study of protein modifications, particularly in understanding the role of S-fatty acylation in protein function and cellular signaling .
Biology: In biological research, this compound is used to investigate the mechanisms of protein-lipid interactions and their effects on cellular processes such as membrane trafficking and signal transduction .
Medicine: this compound has potential therapeutic applications, including its use in drug delivery systems and as a component in formulations aimed at modulating lipid metabolism and treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the development of cosmetics and personal care products due to its emollient properties and ability to enhance skin barrier function .
Mechanism of Action
S-Stearoyl cysteine exerts its effects primarily through the modification of proteins via S-fatty acylation. This modification alters the hydrophobicity and membrane association of proteins, thereby influencing their localization, stability, and function. The molecular targets of this compound include various membrane-associated proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
S-Allyl cysteine: Found in garlic, known for its antioxidant and anti-inflammatory properties.
S-Methyl cysteine: Another sulfur-containing amino acid with similar biological activities.
S-Ethyl cysteine: A derivative with enhanced neuroprotective effects.
Uniqueness: S-Stearoyl cysteine is unique due to its long-chain fatty acid moiety, which imparts distinct hydrophobic properties and influences its interaction with cellular membranes and proteins. This makes it particularly valuable in studies related to lipid metabolism and membrane biology .
Properties
CAS No. |
114507-36-7 |
|---|---|
Molecular Formula |
C21H41NO3S |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-octadecanoylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1 |
InChI Key |
DAQRUMCNDJQHQM-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



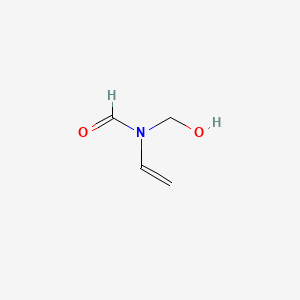
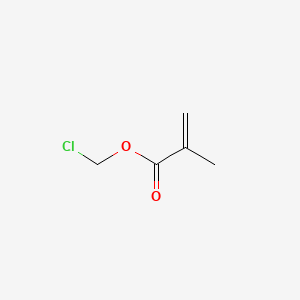
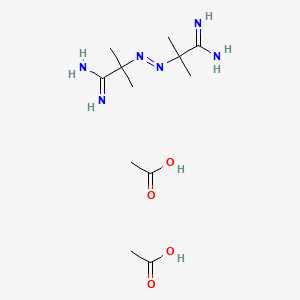
![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
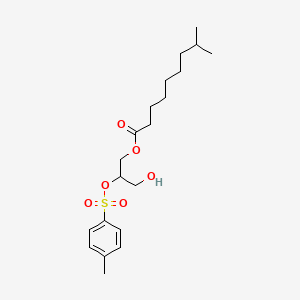
![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)
